

An In-depth Technical Guide to (4-Aminocyclohexyl)methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Aminocyclohexyl)methanol

Cat. No.: B2426508

[Get Quote](#)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

(4-Aminocyclohexyl)methanol, a bifunctional cycloaliphatic primary amine and alcohol, serves as a versatile building block in medicinal chemistry and materials science. Its rigid cyclohexane core, coupled with the reactive amino and hydroxyl functionalities, offers a unique scaffold for the synthesis of a wide array of molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties, stereoisomerism, synthesis, and applications of **(4-aminocyclohexyl)methanol**, with a particular focus on its relevance to drug discovery and development.

Core Molecular Properties and Stereoisomerism

(4-Aminocyclohexyl)methanol is a saturated cyclic compound characterized by a cyclohexane ring substituted with an aminomethyl group and a hydroxyl group at the 1 and 4 positions, respectively. The presence of two functional groups allows for a diverse range of chemical modifications, making it a valuable intermediate in organic synthesis.

A critical aspect of **(4-aminocyclohexyl)methanol** is its stereoisomerism. The substituents on the cyclohexane ring can be arranged in either a cis or trans configuration, leading to two distinct diastereomers. These isomers can exhibit different physical properties and biological activities, making the stereoselective synthesis and characterization of each isomer of paramount importance.

Property	(4-Aminocyclohexyl)methanol (Isomer Mixture)	cis-(4-Aminocyclohexyl)methanol	trans-(4-Aminocyclohexyl)methanol
CAS Number	1504-49-0	30134-98-6[1]	1467-84-1[2]
Molecular Formula	C ₇ H ₁₅ NO	C ₇ H ₁₅ NO[1]	C ₇ H ₁₅ NO[2]
Molecular Weight	129.20 g/mol	129.20 g/mol [1]	129.20 g/mol [2]
Appearance	Data not available	Data not available	White to off-white solid[3]
Melting Point	Data not available	Data not available	146-148 °C[3]
Boiling Point	Data not available	Data not available	218.8±13.0 °C (Predicted)[3]
Storage Conditions	Data not available	2-8 °C[1]	2-8°C, Inert atmosphere, Keep in dark place[3]

Synthesis of (4-Aminocyclohexyl)methanol Isomers

The synthesis of **(4-aminocyclohexyl)methanol** isomers primarily involves the reduction of derivatives of 4-aminobenzoic acid. The stereochemical outcome of the reaction is highly dependent on the choice of catalyst, solvent, and reaction conditions.

Synthesis of trans-(4-Aminocyclohexyl)methanol

The trans-isomer is often the target of synthetic efforts due to its frequent appearance in biologically active molecules. A common strategy involves the catalytic hydrogenation of a 4-aminobenzoic acid ester.

Experimental Protocol: Synthesis of trans-(4-Aminocyclohexyl)methanol Hydrochloride[4]

This multi-step synthesis starts from a 4-aminobenzoic acid ester and proceeds through catalytic hydrogenation, functional group protection and deprotection, and reduction of the ester to the alcohol.

[Click to download full resolution via product page](#)

Synthetic pathway for **trans-(4-Aminocyclohexyl)methanol HCl**.

A key step in this process is the isomerization to favor the thermodynamically more stable trans-isomer. This can be achieved through treatment with acid or base.^[5]

Synthesis of **cis-(4-Aminocyclohexyl)methanol**

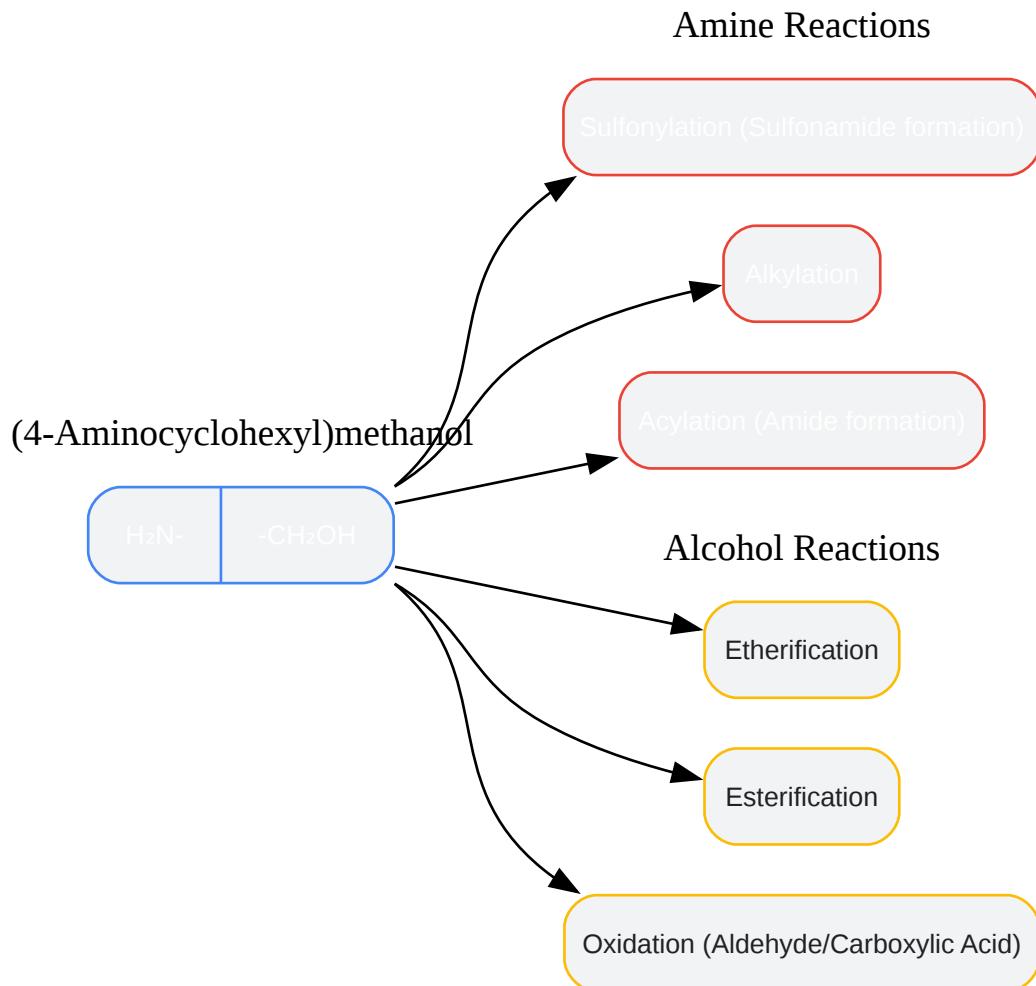
The synthesis of the cis-isomer is less commonly described but can be achieved through stereoselective reduction methods or by separation from a cis/trans mixture. One approach involves the hydrogenation of p-aminobenzoic acid using specific catalysts that favor the formation of the cis-product. Subsequent reduction of the carboxylic acid to the alcohol would yield the desired **cis-(4-aminocyclohexyl)methanol**.

Separation of the isomers can be achieved by chromatography or by fractional crystallization of derivatives.^[5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of **(4-aminocyclohexyl)methanol**. The chemical shifts and coupling constants of the protons on the cyclohexane ring are sensitive to their spatial orientation.

While specific spectra for **(4-aminocyclohexyl)methanol** are not readily available in the public domain, data for the closely related **cis-4-aminocyclohexanemethanol hydrochloride** is available and can provide insights into the expected spectral features.^[6] In general, for 1,4-disubstituted cyclohexanes, the proton attached to the same carbon as an axial substituent will appear at a different chemical shift compared to when the substituent is equatorial.


Infrared (IR) spectroscopy can be used to identify the key functional groups present in the molecule. Expected characteristic absorptions include:

- O-H stretch: A broad peak in the region of 3200-3600 cm⁻¹

- N-H stretch: A medium to weak peak in the region of 3300-3500 cm⁻¹
- C-H stretch (aliphatic): Peaks in the region of 2850-2960 cm⁻¹
- C-O stretch: A strong peak in the region of 1000-1260 cm⁻¹

Chemical Reactivity and Applications in Drug Discovery

The bifunctional nature of **(4-aminocyclohexyl)methanol** allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. The primary amine can undergo reactions such as acylation, alkylation, and sulfonylation, while the primary alcohol can be oxidized, esterified, or converted to an ether. The relative reactivity of the amine and hydroxyl groups can often be controlled by the choice of reagents and reaction conditions.[\[7\]](#)

[Click to download full resolution via product page](#)

Reactivity of **(4-Aminocyclohexyl)methanol**'s functional groups.

A significant application of the **(4-aminocyclohexyl)methanol** scaffold is in the development of Janus kinase (JAK) inhibitors.^{[8][9]} JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is implicated in various inflammatory and autoimmune diseases.^[10] ^[11] The trans-isomer of a related compound, trans-4-(t-Butyloxycarbonyl)amino-1-cyclohexanecarboxylic acid, is a key intermediate in the synthesis of some JAK inhibitors.^[5] The cyclohexane ring provides a rigid and well-defined three-dimensional structure that can be crucial for binding to the active site of the kinase.

Safety and Handling

(4-Aminocyclohexyl)methanol and its salts should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. General safety recommendations include:

- Use in a well-ventilated area or with local exhaust ventilation.
- Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.

Conclusion

(4-Aminocyclohexyl)methanol, with its distinct cis and trans isomers, is a valuable and versatile building block for organic synthesis. The ability to selectively synthesize and functionalize each isomer opens up a wide range of possibilities for the design and creation of new molecules with tailored properties. Its application as a scaffold in the development of medicinally important compounds, such as JAK inhibitors, highlights its significance in the field of drug discovery. A thorough understanding of its synthesis, stereochemistry, and reactivity is essential for researchers and scientists working to develop the next generation of therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vibrantpharma.com [vibrantpharma.com]
- 2. scbt.com [scbt.com]
- 3. trans-4-Aminocyclohexanemethanol CAS#: 1467-84-1 [amp.chemicalbook.com]

- 4. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 6. cis-4-AMinocyclohexaneMethanol hydrochloride(61367-22-4) 1H NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. An Update on JAK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Janus Kinase Inhibitors for the Management of Patients With Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to (4-Aminocyclohexyl)methanol: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2426508#4-aminocyclohexyl-methanol-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com